molecular formula C12H22O11 B12390646 (2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol

(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol

Cat. No.: B12390646
M. Wt: 356.38 g/mol
InChI Key: HDTRYLNUVZCQOY-JEMYRANQSA-N
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Description

The compound (2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol is a deuterated derivative of a hexose sugar. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the molecule, which can significantly alter its chemical and physical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol typically involves the deuteration of a hexose sugar. The process includes:

    Starting Material: A hexose sugar such as glucose.

    Deuteration: The hydrogen atoms are replaced with deuterium using deuterium oxide (D2O) and a deuterium exchange catalyst.

    Purification: The deuterated compound is purified using chromatographic techniques to ensure high isotopic purity.

Industrial Production Methods

Industrial production of this compound would involve large-scale deuteration processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of highly pure deuterated compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of deuterated aldehydes or ketones.

    Reduction: Regeneration of the original deuterated hexose.

    Substitution: Formation of deuterated halides.

Scientific Research Applications

Chemistry

    Isotopic Labeling: Used as an isotopic label in NMR spectroscopy to study reaction mechanisms and molecular dynamics.

Biology

    Metabolic Studies: Helps in tracing metabolic pathways and understanding the role of hexose sugars in biological systems.

Medicine

    Pharmaceuticals: Used in the development of deuterated drugs with improved pharmacokinetic properties.

Industry

    Material Science: Utilized in the synthesis of deuterated polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through its deuterium atoms, which influence the kinetic isotope effect. This effect alters the reaction rates and pathways compared to non-deuterated analogs. The molecular targets include enzymes involved in metabolic pathways, where the deuterium atoms can slow down or modify the enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol: A similar deuterated hexose with slight variations in the deuterium placement.

    Deuterated Glucose: Another deuterated hexose used in similar applications.

Uniqueness

The unique isotopic composition of this compound provides distinct advantages in scientific research, particularly in studies requiring precise isotopic labeling and kinetic isotope effects.

Properties

Molecular Formula

C12H22O11

Molecular Weight

356.38 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

HDTRYLNUVZCQOY-JEMYRANQSA-N

Isomeric SMILES

[2H][C@@]1([C@]([C@@](O[C@@]([C@]1([2H])O)([2H])O[C@]2([C@]([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Origin of Product

United States

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